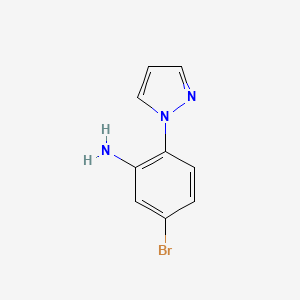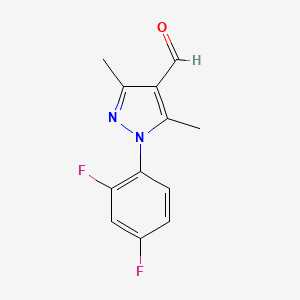
1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray diffraction. Unfortunately, specific information on the molecular structure of “1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, density, melting point, boiling point, and refractive index. Unfortunately, specific information on the physical and chemical properties of “this compound” is not available .Aplicaciones Científicas De Investigación
Synthesis Techniques and Methodologies
- The Vilsmeier–Haack reaction has been utilized for the synthesis of related pyrazole carbaldehydes, showcasing efficient pathways to these compounds through conventional methods. This technique highlights the versatility and reactivity of pyrazole derivatives in yielding compounds with high purity and good yields, which are crucial for further applications in chemical synthesis and drug development (Kumar et al., 2018).
- An innovative synthesis of 1,4-dihydropyridines incorporating a pyrazole moiety demonstrates the adaptability of pyrazole derivatives in creating highly functionalized structures. This process, leveraging the classical Hantzsch synthesis, underscores the potential of pyrazole derivatives in constructing complex and biologically significant molecules (Thakrar et al., 2012).
Potential Applications in Drug Discovery
- Research on multifluorinated pyrazolone derivatives has shown that these compounds can be synthesized efficiently using both conventional and non-conventional techniques. The emphasis on eco-friendly conditions and the ability to apply these methods to a broad set of substrates point to the environmental and practical benefits of such approaches in drug discovery and other areas (Gadakh et al., 2010).
- Novel synthesis routes for pyrazole derivatives, utilizing the Knoevenagel reaction, have been explored for their potential in producing compounds with anticonvulsant and analgesic properties. This research indicates the therapeutic potential of pyrazole carbaldehydes and their derivatives in developing new treatments (Viveka et al., 2015).
Advanced Material and Chemical Properties
- Studies on the synthesis of novel pyrazole chalcones demonstrate the compound's role in producing anti-inflammatory, antioxidant, and antimicrobial agents. The exploration of structure-activity relationships and in silico drug-relevant properties further highlights the versatility of pyrazole derivatives in medicinal chemistry and materials science (Bandgar et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c1-7-10(6-17)8(2)16(15-7)12-4-3-9(13)5-11(12)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEVOTSMFVMARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate](/img/structure/B3214038.png)
![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate](/img/structure/B3214044.png)
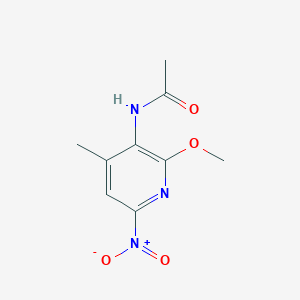
![4-((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)methyl)benzonitrile](/img/structure/B3214048.png)


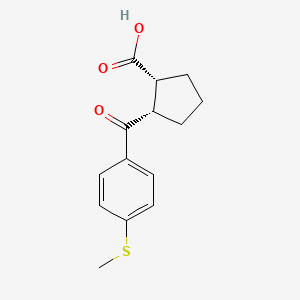
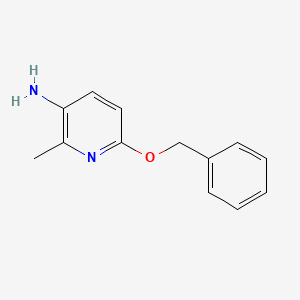

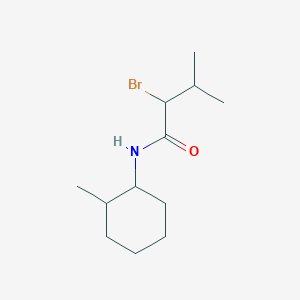
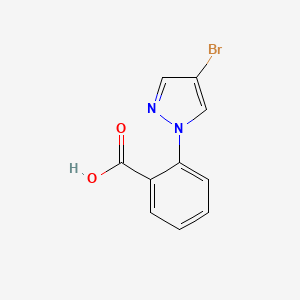
![([ring-D5]Phe3)-Octreotide Acetate](/img/structure/B3214121.png)
